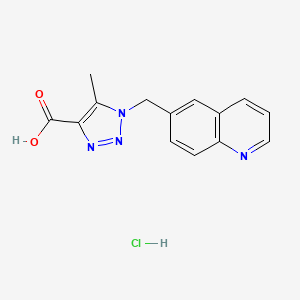

5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Overview

Description

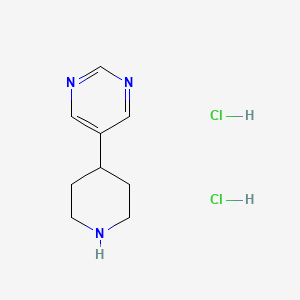

5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H13ClN4O2 and its molecular weight is 304.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazoles, including derivatives like 5-methyl-1-(quinolin-6-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, are renowned for their diverse biological activities and structural variations. The synthesis of these compounds is crucial, with a strong focus on finding more efficient methods that align with green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

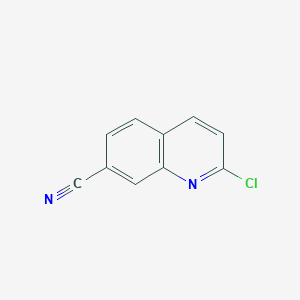

The structural versatility of 1,2,3-triazoles, including quinoline-based hybrids, is noteworthy. They're extensively studied for their potential in creating new drugs due to their broad range of biological activities. The quinoline nucleus, a component of this compound, has led to new chemical entities in the pharmaceutical market (Graciano et al., 2021).

Recent advances in triazole and quinoline chemistry emphasize their significance in the synthesis of novel compounds with potential therapeutic applications. The focus has been on exploring their anti-inflammatory, antimicrobial, and antitumoral properties, among others. This highlights the chemical importance of structures like this compound in scientific research (Li et al., 2021).

The incorporation of quinoline and its derivatives in the synthesis of corrosion inhibitors showcases their chemical utility. Quinoline's ability to form stable chelating complexes with surface metallic atoms through coordination bonding is particularly notable. This property is leveraged in the creation of anticorrosive materials, demonstrating the compound's industrial significance (Verma et al., 2020).

In the realm of fine organic synthesis, amino-1,2,4-triazoles, related to the compound , serve as pivotal raw materials. Their applications span across agricultural products, pharmaceuticals, dyes, and high-energy materials. This underscores the compound's versatility and its potential as a starting point for various industrial and scientific applications (Nazarov et al., 2021).

Mechanism of Action

Quinolines

are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Triazoles

, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms . They show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The derivatives of triazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name |

5-methyl-1-(quinolin-6-ylmethyl)triazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2.ClH/c1-9-13(14(19)20)16-17-18(9)8-10-4-5-12-11(7-10)3-2-6-15-12;/h2-7H,8H2,1H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGAJLXBGYDGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC3=C(C=C2)N=CC=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

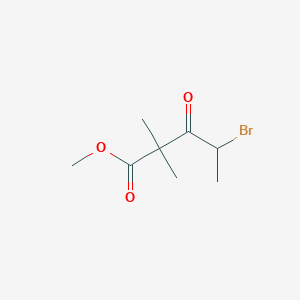

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1433535.png)

![[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1433537.png)

![[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433538.png)

![4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1433540.png)